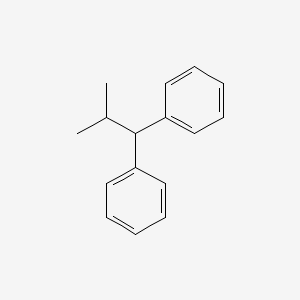
1,1-Diphenyl-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2-methylpropane is an organic compound with the molecular formula C16H18 It is characterized by a central propane chain with two phenyl groups attached to the first carbon and a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-2-methylpropane can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products such as 3,3-diphenyl-2-butanone and benzophenone.
Reduction: Various hydrocarbons depending on the extent of reduction.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,1-Diphenyl-2-methylpropane has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methylpropane involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions with aromatic systems, while the central propane chain can undergo various chemical transformations. These interactions and transformations are crucial for its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethane: Similar structure but lacks the methyl group on the second carbon.
1,1-Diphenylpropane: Similar structure but with a different substitution pattern.
2,2-Diphenylpropane: Similar structure but with both phenyl groups on the second carbon.
Uniqueness
1,1-Diphenyl-2-methylpropane is unique due to the specific positioning of its phenyl and methyl groups, which influences its chemical reactivity and interactions. This unique structure makes it a valuable compound for various research applications.
Properties
CAS No. |
1634-11-3 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2-methyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI Key |
WYYWMBKUPQWNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
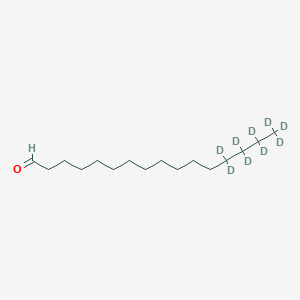
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
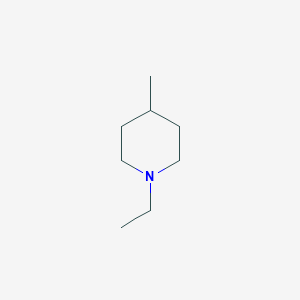

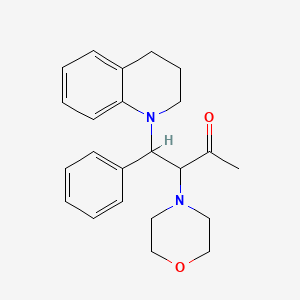
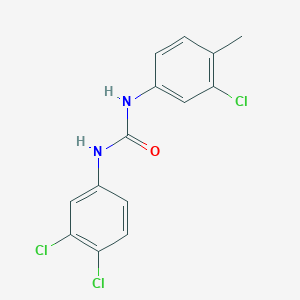
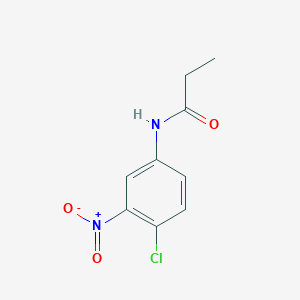

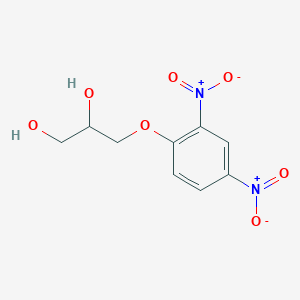


![4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)
